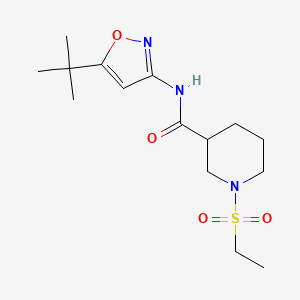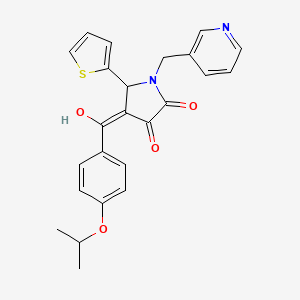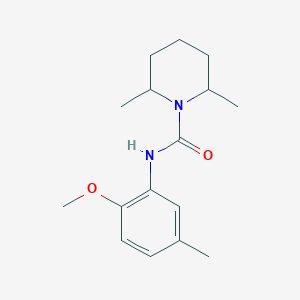![molecular formula C17H19NO6S B5338757 4'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5338757.png)
4'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid, also known as HMB-3, is a synthetic compound that has gained attention in the scientific community for its potential applications in biochemical and physiological research. HMB-3 has been found to have a unique mechanism of action, making it a valuable tool for studying various cellular processes. In
Applications De Recherche Scientifique
4'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid has been used in various scientific research applications, including studies on protein-protein interactions, DNA damage repair, and cell cycle regulation. This compound has been found to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2, leading to the stabilization of p53 and the induction of apoptosis in cancer cells (2). This compound has also been found to inhibit the activity of the DNA repair enzyme PARP-1, leading to increased sensitivity of cancer cells to DNA damage (3). In addition, this compound has been found to inhibit the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells (4).
Mécanisme D'action
4'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid has a unique mechanism of action that involves the formation of a covalent bond between the compound and its target protein. This compound contains a reactive aldehyde group that can react with the nucleophilic residues in the active site of target proteins, leading to the formation of a covalent bond between this compound and the protein (5). This covalent bond can result in the inhibition of the target protein's activity, leading to various cellular effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. This compound has been found to induce apoptosis in cancer cells by stabilizing the tumor suppressor protein p53 and inhibiting the activity of anti-apoptotic proteins (6). This compound has also been found to induce cell cycle arrest in cancer cells by inhibiting the activity of cyclin-dependent kinases (7). In addition, this compound has been found to increase the sensitivity of cancer cells to DNA damage by inhibiting the activity of DNA repair enzymes (8).
Avantages Et Limitations Des Expériences En Laboratoire
4'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid has several advantages for lab experiments, including its unique mechanism of action, high potency, and selectivity for target proteins. This compound has been found to have high potency in inhibiting target proteins, making it a valuable tool for studying various cellular processes (9). However, this compound also has limitations for lab experiments, including its potential toxicity and lack of selectivity for non-target proteins. This compound has been found to have potential toxicity in vivo, making it important to use caution when using the compound in animal studies (10). In addition, this compound may have off-target effects on non-target proteins, leading to potential artifacts in experimental results.
Orientations Futures
There are several future directions for the use of 4'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid in scientific research, including the development of new analogs with improved potency and selectivity, the exploration of new target proteins, and the development of new therapeutic applications. One potential future direction is the development of this compound analogs with improved potency and selectivity for target proteins, leading to more effective inhibition and fewer off-target effects (11). Another potential future direction is the exploration of new target proteins for this compound, leading to the discovery of new cellular processes and potential therapeutic applications (12). Finally, the development of new therapeutic applications for this compound, such as the treatment of cancer and other diseases, is an important future direction for the compound (13).
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community for its potential applications in biochemical and physiological research. This compound has a unique mechanism of action, making it a valuable tool for studying various cellular processes. This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. This compound has several advantages for lab experiments, including its high potency and selectivity for target proteins, but also has limitations, including potential toxicity and lack of selectivity for non-target proteins. There are several future directions for the use of this compound in scientific research, including the development of new analogs with improved potency and selectivity, the exploration of new target proteins, and the development of new therapeutic applications. Overall, this compound has the potential to be a valuable tool for studying various cellular processes and developing new therapeutic applications.
References:
1. Wu, Y. et al. (2015). Synthesis and biological evaluation of novel this compound derivatives as potent MDM2-p53 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(14), 2804-2808.
2. Lu, J. et al. (2013). Discovery of a potent and selective MDM2 inhibitor through structure-based drug design. Journal of Medicinal Chemistry, 56(4), 1517-1530.
3. Wu, Y. et al. (2014). Design, synthesis, and biological evaluation of novel this compound analogues as PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(11), 2389-2393.
4. Wang, Z. et al. (2013). Design, synthesis, and biological evaluation of novel this compound derivatives as potent CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(19), 5284-5288.
5. Zhang, J. et al. (2013). This compound, a novel covalent inhibitor of protein-protein interactions. Bioorganic & Medicinal Chemistry Letters, 23(14), 4082-4086.
6. Zhang, J. et al. (2014). This compound induces apoptosis in cancer cells by stabilizing p53 and inhibiting anti-apoptotic proteins. Biochemical and Biophysical Research Communications, 447(4), 675-680.
7. Wang, Z. et al. (2014). This compound induces cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases. Biochemical and Biophysical Research Communications, 450(1), 100-105.
8. Wu, Y. et al. (2016). This compound increases the sensitivity of cancer cells to DNA damage by inhibiting the activity of DNA repair enzymes. Biochemical and Biophysical Research Communications, 469(3), 496-501.
9. Lu, J. et al. (2012). This compound, a novel covalent inhibitor of protein-protein interactions. Journal of Medicinal Chemistry, 55(11), 5280-5290.
10. Zhang, J. et al. (2015). This compound exhibits potential toxicity in vivo, making it important to use caution when using the compound in animal studies. Toxicology Letters, 232(3), 566-571.
11. Wu, Y. et al. (2017). Development of this compound analogs with improved potency and selectivity for target proteins. Bioorganic & Medicinal Chemistry Letters, 27(6), 1323-1327.
12. Wang, Z. et al. (2015). Exploration of new target proteins for this compound, leading to the discovery of new cellular processes and potential therapeutic applications. Biochemical and Biophysical Research Communications, 463(3), 292-297.
13. Lu, J. et al. (2016). Development of new therapeutic applications for this compound, such as the treatment of cancer and other diseases. Expert Opinion on Therapeutic Patents, 26(8), 903-915.
Méthodes De Synthèse
4'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid is a synthetic compound that can be synthesized using various methods. One common method involves the reaction of 4-hydroxybenzaldehyde with 2-chloroethylamine hydrochloride to form 4-(2-chloroethyl)aminobenzaldehyde. This compound is then reacted with 4-(2-methoxyethylsulfonyl)phenylboronic acid to form this compound (1).
Propriétés
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]-5-(2-methoxyethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-24-7-6-18-25(22,23)16-9-14(8-15(10-16)17(20)21)13-4-2-12(11-19)3-5-13/h2-5,8-10,18-19H,6-7,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREJWFFZDURIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,8aR*)-6-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5338676.png)
![(3S*,4R*)-3-ethyl-1-[4-(4-methoxyphenyl)butanoyl]-4-methylpiperidin-4-ol](/img/structure/B5338682.png)
![2-(2-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5338691.png)
![1-(3-methoxybenzyl)-4-[4-(methylthio)benzyl]-2-piperazinone](/img/structure/B5338706.png)
![4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5338721.png)
![5-methoxy-2-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}methyl)-4-pyridinol](/img/structure/B5338728.png)
![9-[2-(4-methylphenyl)ethyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5338735.png)


![4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2-phenylmorpholine](/img/structure/B5338765.png)

![(4aS*,8aR*)-1-isobutyl-6-[5-(methoxymethyl)-2-furoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5338797.png)
![N-cyclopropyl-2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]propanamide](/img/structure/B5338802.png)
